molecular formula C14H14ClNO3S B6382269 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol CAS No. 1261944-76-6

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol

Cat. No.: B6382269
CAS No.: 1261944-76-6
M. Wt: 311.8 g/mol
InChI Key: CQTCKIAIJPJVIZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol is an organic compound with a complex structure that includes a chloro group, a phenol group, and a dimethylsulfamoyl group

Properties

IUPAC Name

3-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-5-3-4-10(8-12)11-6-7-13(15)14(17)9-11/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTCKIAIJPJVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol typically involves multiple steps. One common method starts with the chlorination of 3-N,N-dimethylsulfamoylphenylbenzene, followed by a coupling reaction with phenol under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol involves its interaction with specific molecular targets. The chloro and phenol groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The dimethylsulfamoyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol
  • 2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)benzoic acid

Uniqueness

2-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

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